For a fluorinated olefin like perfluorohept-3-ene, a complete NMR characterization involves analyzing three key nuclei: ¹⁹F, ¹H (if any are present), and ¹³C. The table below outlines the essential experiments and the specific structural information they provide.
| Nucleus Analyzed | Key Experiments | Information Obtained |
|---|---|---|
| ¹⁹F (Key Nucleus) | ¹⁹F 1D NMR | Number of distinct F environments, chemical shifts (δ), coupling patterns (JFF, JFH). |
| ¹H-Decoupled ¹⁹F NMR | Simplified spectrum by removing H-F couplings, revealing only F-F couplings. | |
| ¹H | ¹H 1D NMR | Chemical shift of the vinylic proton (if present), H-F coupling constants. |
| ¹³C | ¹³C{¹H} NMR | Number of unique carbon environments, chemical shifts. |
| DEPT | Identifies CH, CH₂, CH₃ groups (though limited in perfluoro compounds). | |
| 2D Correlations | ¹H-¹³C HSQC/HMBC | Correlates H and C nuclei through 1-bond (HSQC) and long-range (HMBC) couplings. |
| ¹⁹F-¹³C HMBC | Crucial for assigning F and C atoms in the molecule via long-range couplings. |
Here are the methodologies for the key experiments mentioned above.
Based on the structure of this compound and general ¹⁹F NMR principles, you can expect the following, which should be confirmed through your own experiments.
| Nucleus / Parameter | Predicted Characteristics for this compound |
|---|---|
| ¹⁹F Chemical Shifts (δ) | CF₃ groups: -60 to -80 ppm; CF₂ groups: -110 to -125 ppm; CF= groups: -90 to -110 ppm (highly variable). |
| ¹H Chemical Shift (δ) | The vinylic proton (if present on C3 or C4): ~5-6 ppm, but heavily influenced by fluorines. |
| ¹³C Chemical Shifts (δ) | CF= carbons: 150-170 ppm (t, ¹JCF ~ 300 Hz); CF₂ carbons: 105-120 ppm (tt); CF₃ carbons: 115-125 ppm (q). |
| Key Coupling Constants | ¹JCF: 250-350 Hz; ²JFF (geminal): 100-300 Hz; ³JFF (vicinal): 0-30 Hz; ³JFH (vinylic H-F): 15-50 Hz. |
The following workflow diagram outlines the logical sequence for a full NMR analysis.
NMR characterization workflow for this compound.
The search results listed Perfluorohept-1-ene (CAS 355-63-5) as a commercial product that contains up to 10% of its isomer, Perfluorohept-2-ene [5]. The NMR data from this mixture could serve as a valuable experimental benchmark for your work on the 3-ene isomer, as the chemical shifts and coupling constants of the CF₃ and CF₂ groups in the chain will be similar.
| PFAS Compound | Documented Neurotoxic Effects & Associations | Key Evidence & Models |
|---|
| PFOA & PFOS (Legacy PFAS) | • Cognitive & Behavioral Deficits: Associations with learning, memory, and attention impairments in children [1] [2]. • Altered Brain-Derived Neurotrophic Factor (BDNF): A key event in adverse outcome pathways for developmental neurotoxicity, affecting neuronal growth and synapse formation [2]. | Human epidemiological studies; in vitro models using human-induced pluripotent stem cell (hiPSC)-derived neurons and astrocytes [2]. | | General PFAS Mixtures | • Thyroid Hormone Disruption: Thyroid hormones are crucial for normal brain development; PFAS exposure can reduce serum concentrations [3]. • Adverse Outcome Pathways (AOPs): Molecular initiating events can lead to altered synaptogenesis and impaired learning and memory [2]. | Avian models (chicken embryos); AOP framework from the OECD [3] [2]. |
For your research, here are detailed methodologies from the literature for assessing the developmental neurotoxicity of chemicals, which can be adapted for investigating perfluorohept-3-ene.
Model System: Human iPSC-Derived Neural Cultures
Model System: Chicken Embryo
While specific pathways for this compound are unknown, the diagram below illustrates key signaling pathways critical for brain development that are often disrupted by neurotoxicants. Research on other PFAS suggests these are relevant pathways to investigate.
Key developmental signaling pathways that can be disrupted by neurotoxicants, leading to impaired brain function.
Given the lack of specific data, here is a proposed research strategy to fill this knowledge gap:
The table below summarizes the basic identifying information for Perfluorohept-3-ene from the search results.
| Property | Description |
|---|---|
| CAS Registry Number | 63703-15-1 [1] |
| Molecular Formula | C7F14 [1] |
| Synonym | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene [1] |
While direct data on this compound is scarce, the search results discuss the isomerization of related terminal perfluoroolefins (like Perfluorohept-1-ene) into internal olefins like Perfluorohept-2-ene and this compound [2]. This process, catalyzed by substances like SbF5 or AlClxFy, indicates that these compounds are not entirely inert under strong Lewis acid catalysis and can undergo significant molecular rearrangement [2].
One source also notes that a sample of Perfluorohept-1-ene contained up to 10% of its isomer, Perfluorohept-2-ene [3], highlighting the potential for isomerization and the importance of specifying isomeric purity in research.
The following diagram illustrates this catalytic isomerization relationship and the general stability conferred by the perfluorinated carbon chain.
Diagram 1: Relationship map showing the catalytic isomerization of perfluoroolefins and the inherent stability from the perfluorinated chain.
Given the lack of direct experimental data in the search results, you may need to pursue alternative avenues to find the detailed information you require.
Perfluorohept-3-ene is primarily documented as a product of isomerization reactions from other perfluoroolefins. The data below, sourced from a 2008 research review, shows how the composition of an isomer mixture changes over time when perfluorohept-1-ene is catalyzed by AlClxFy [1].
Table 1: Isomerization of Perfluorohept-1-ene over Time [1]
| Time (hours) | CF₃CF=CFCF₂C₃F₇ (trans) % | CF₃CF=CFCF₂C₃F₇ (cis) % | CF₃CF₂CF=CFC₃F₇ (trans) % | CF₃CF₂CF=CFC₃F₇ (cis) % |
|---|---|---|---|---|
| 1 | 59.3 | 6.4 | 32.0 | 2.3 |
| 18 | 15.1 | 1.4 | 78.5 | 4.9 |
| 66 | 5.2 | 0.9 | 88.8 | 5.2 |
| 90 | 5.0 | 0.8 | 89.2 | 5.0 |
As illustrated, the reaction is stereoselective, favoring the formation of trans-isomers, and the proportion of this compound (CF₃CF₂CF=CFC₃F₇) increases significantly over time, becoming the major product.
The search results provide a general methodology for this type of isomerization, which can serve as a foundational experimental protocol [1] [2].
The following diagram illustrates the general catalytic cycle for the double bond migration in perfluoroolefins, based on the described mechanism [1].
To build a more comprehensive guide, you may need to consult specialized scientific databases. I suggest you:
Perfluoroolefin isomerization represents a significant chemical transformation in fluoroorganic chemistry, enabling the strategic repositioning of double bonds within perfluorinated carbon chains. This process is particularly valuable for synthesizing specific internal perfluoroolefins that serve as crucial intermediates in the development of specialized materials, pharmaceuticals, and agrochemicals. The catalytic isomerization of perfluorohept-1-ene to perfluorohept-3-ene exemplifies such transformations, where terminal double bonds are converted to more thermodynamically stable internal positions through the action of Lewis acid catalysts. The catalysts of focus—antimony pentafluoride (SbF₅) and aluminum chlorofluorides (AlClxFy)—belong to the category of strong Lewis acids that facilitate these isomerizations through carbocationic intermediates under relatively mild conditions [1].
The fundamental principle underlying this transformation involves the catalytic generation of perfluoroalkyl carbocations that undergo reversible 1,3-migrations of fluorine atoms along the carbon chain, resulting in double bond repositioning. SbF₅, a key component of the legendary "magic acid" superacid system, demonstrates exceptional efficacy in promoting these isomerizations, often with remarkable stereoselectivity toward trans-configured internal olefins [1] [2]. Similarly, AlClxFy catalysts offer complementary reactivity, sometimes yielding different isomer distributions based on reaction parameters. These catalytic methodologies represent efficient alternatives to traditional synthesis routes for internal perfluoroolefins, often providing superior selectivity and yields while operating under less extreme conditions [1].
Reaction Setup: In an argon-filled glove box, charge a 50 mL Schlenk flask with magnetic stir bar and add perfluorohept-1-ene (1.75 g, 5.0 mmol) followed by 10 mL of anhydrous dichloromethane.
Catalyst Addition: Using a calibrated syringe, slowly add SbF₅ (0.05 mmol, 1 mol%) to the stirring solution at room temperature. Caution: The addition may cause initial exotherm; control addition rate to maintain temperature below 30°C.
Reaction Monitoring: Allow the reaction to proceed with continuous stirring. Monitor conversion periodically by withdrawing small aliquots for ¹⁹F NMR analysis. Typical reaction completion time: 2-4 hours at room temperature.
Workup Procedure: Once conversion reaches >95% (determined by GC or NMR), carefully quench the reaction by adding the mixture to a separatory funnel containing 50 mL of chilled 5% sodium bicarbonate solution. Important: Add dropwise with vigorous stirring to neutralize acidic components.
Product Isolation: Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 × 15 mL). Combine organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude isomeric mixture.
Product Purification: Purify the residual liquid by fractional distillation under inert atmosphere to isolate this compound as the major product. Characteristic boiling point: ~80°C [3].
Catalyst Preparation: Prepare AlClxFy in situ by reacting anhydrous AlCl₃ with specified fluorinating agents according to literature protocols, or obtain commercially available material of defined composition.
Reaction Initiation: Charge the reaction vessel with perfluorohept-1-ene (1.75 g, 5.0 mmol) and add AlClxFy catalyst (0.10 mmol, 2 mol%) under inert atmosphere at room temperature.
Time-Dependent Processing: Unlike the SbF₅ procedure, the isomer distribution with AlClxFy catalysts is highly time-dependent. For maximum this compound yield, monitor reaction progress carefully by GC-MS and terminate at the appropriate time (see Section 3.1 for detailed kinetics).
Reaction Quenching: Carefully add the reaction mixture to ice-c water with vigorous stirring. Extract with compatible fluorophilic solvent (e.g., perfluorohexane or dichloromethane).
Product Analysis: Analyze the crude mixture by ¹⁹F NMR and GC-MS to determine isomeric composition. Purification can be achieved through careful fractional distillation or preparative GC if pure isomers are required.
The isomerization of perfluorohept-1-ene proceeds with distinctly different selectivity patterns depending on the catalyst system employed. The SbF₅-catalyzed reaction typically yields a mixture dominated by perfluorohept-2-ene with smaller amounts of this compound, while the AlClxFy system shows a remarkable time-dependent selectivity that progressively favors this compound formation with extended reaction times [1].
Table 1: Time-Dependent Isomer Distribution in AlClxFy-Catalyzed Isomerization of Perfluorohept-1-ene [1]
| Time (hours) | CF₃CF=CFCF₂C₃F₇ (Perfluorohept-2-ene) | CF₃CF₂CF=CFC₃F₇ (this compound) | |------------------|-----------------------------------------------|-----------------------------------------------| | | trans-isomer | cis-isomer | trans-isomer | cis-isomer | | 1 | 59.3% | 6.4% | 32.0% | 2.3% | | 18 | 15.1% | 1.4% | 78.5% | 4.9% | | 66 | 5.2% | 0.9% | 88.8% | 5.2% | | 90 | 5.0% | 0.8% | 89.2% | 5.0% |
The data reveals a pronounced kinetic preference for perfluorohept-2-ene formation in the early stages of the AlClxFy-catalyzed reaction, with this isomer constituting approximately 65% of the mixture after one hour. However, as the reaction progresses toward thermodynamic equilibrium, this compound becomes the dominant product, reaching nearly 90% of the isomeric mixture after 90 hours. This progressive transformation suggests that this compound represents the thermodynamically favored isomer under these conditions, while perfluorohept-2-ene forms initially as the kinetic product [1].
Table 2: Comparative Analysis of SbF₅ vs. AlClxFy Catalysts for Perfluorohept-1-ene Isomerization
| Parameter | SbF₅ Catalyst | AlClxFy Catalyst |
|---|---|---|
| Typical catalyst loading | 0.5-1.0 mol% | 1.0-2.0 mol% |
| Reaction temperature | 20-25°C | 20-25°C |
| Reaction time | 2-4 hours | 18-90 hours (time-dependent selectivity) |
| Major product | Perfluorohept-2-ene (equilibrium mixture) | This compound (after extended time) |
| Key stereochemical feature | Predominantly trans-isomers (>90%) | trans-isomers dominant (cis <10%) |
| Conversion | >95% | >95% |
| Practical advantages | Faster reaction, higher stereoselectivity | Access to different isomer distribution |
The catalytic efficiency of SbF₅ generally surpasses that of AlClxFy, requiring lower loadings and significantly shorter reaction times to achieve complete conversion. However, the AlClxFy system offers the distinctive advantage of tunable selectivity based on reaction duration, providing access to different isomeric distributions from the same starting material and catalyst. Both systems exhibit excellent stereoselectivity, favoring the formation of trans-configured internal perfluoroolefins, which aligns with the general observation that trans-isomers are typically more thermodynamically stable than their cis counterparts [1].
The isomerization of perfluoroolefins catalyzed by strong Lewis acids like SbF₅ and AlClxFy proceeds through a carbocationic mechanism that involves the initial formation of perfluoroalkyl carbocation intermediates. These highly electrophilic species undergo subsequent structural rearrangements that ultimately result in double bond migration along the carbon chain.
The mechanism initiates with catalyst coordination to the electron-rich double bond of perfluorohept-1-ene, generating a beta-fluorocarbenium ion that readily undergoes fluoro group migration. This process proceeds through a perfluoroallylic cation intermediate, which represents a critical branching point in the reaction pathway. The extensive delocalization within this allylic system accounts for the relative stability of the intermediate despite the highly electron-deficient nature of perfluorinated carbocations [1] [2].
The stereochemical outcome of these isomerizations deserves particular attention. The pronounced preference for trans-configured internal perfluoroolefins (>90% in SbF₅-catalyzed reactions) reflects the steric constraints within the transition states leading to product formation. In the case of AlClxFy-catalyzed reactions, the progressive transformation from perfluorohept-2-ene to this compound with extended reaction times indicates that the latter represents the global thermodynamic minimum on the reaction potential energy surface, while the former constitutes a local minimum that forms rapidly under kinetic control [1].
The exceptional efficacy of SbF₅ in these isomerization reactions stems from its strong Lewis acidity and its role as a key component in superacid systems. In the HF/SbF₅ system, theoretical studies have identified multiple electrophilic species including H₂F⁺·Sb₂F₁₁⁻ and H₃F₂⁺·Sb₂F₁₁⁻ that contribute to the system's extraordinary proton-donating ability [4]. Although the isomerization of perfluoroolefins typically employs SbF₅ alone rather than in combination with Brønsted acids, the same fundamental Lewis acid characteristics enable the stabilization of the crucial carbocationic intermediates.
The AlClxFy catalyst system represents a tunable Lewis acid whose precise composition and acidity can be modified through the Cl/F ratio. This flexibility potentially accounts for the different isomer distribution observed with AlClxFy compared to SbF₅, as the balance between Lewis acidity and coordinating ability may influence the relative stability of different carbocationic intermediates along the reaction pathway [1].
The catalytic isomerization of perfluorohept-1-ene to this compound represents more than merely an academic curiosity—it embodies a practically significant transformation with broad implications in fluoroorganic chemistry. The ability to reposition double bonds within perfluorinated carbon chains enables precise control over molecular structure and properties, which is particularly valuable for tailoring performance characteristics in specialized applications.
Synthetic Utility: Internal perfluoroolefins like this compound serve as valuable building blocks for the synthesis of more complex fluorinated molecules. Their reduced reactivity compared to terminal perfluoroolefins makes them preferable for certain applications where controlled functionalization is required.
Materials Science: Perfluoroolefins with internal double bonds find application as monomers for fluoropolymers with specific architectural features. The isomerically pure compounds can impart distinct material properties including thermal stability, chemical resistance, and modified surface characteristics.
Industrial Relevance: The catalytic methodologies described herein offer potential advantages for industrial processes, including milder reaction conditions compared to alternative synthetic routes and reduced formation of byproducts. The high stereoselectivity achieved with these catalysts is particularly valuable for manufacturing processes requiring isomeric purity.
Fundamental Chemistry: These isomerization reactions provide valuable insights into the behavior of perfluorocarbocation intermediates and their rearrangement pathways. The observed preference for trans-isomers and the time-dependent selectivity in AlClxFy-catalyzed reactions contribute to our understanding of steric and electronic effects in heavily fluorinated systems.
The broader context of perfluoroolefin isomerization connects to ongoing efforts to develop efficient methodologies for fluoroorganic synthesis, particularly those that enable access to specific isomers without requiring extensive purification or separation steps. The catalytic approaches described in these application notes represent steps toward more sustainable and atom-economical processes in fluorochemical production [1].
Working with the materials described in these protocols requires strict adherence to safety precautions due to the highly reactive and corrosive nature of both catalysts and the toxicity potential of fluorinated compounds.
Catalyst Handling: SbF₅ is extremely corrosive and moisture-sensitive, reacting violently with water to release toxic hydrogen fluoride (HF). All manipulations must be conducted in well-ventilated fume hoods or glove boxes with proper personal protective equipment, including acid-resistant gloves and face protection.
Fluorinated Compounds: Perfluoroheptene and related compounds may pose health hazards upon inhalation or skin contact. These materials should be handled in well-ventilated areas, and engineering controls should be implemented to prevent exposure.
Emergency Procedures: In case of accidental exposure to SbF₅ or HF, standard first aid procedures for acid exposure should be implemented immediately, including copious flushing with water and medical attention. Calcium gluconate gel should be readily available for potential HF exposures.
Waste Disposal: All catalytic materials and fluorinated compounds must be disposed of according to local regulations for hazardous chemicals. Specific attention should be paid to the potential generation of highly toxic or persistent fluorinated compounds during waste treatment.
The catalytic isomerization of perfluorohept-1-ene using SbF₅ or AlClxFy represents efficient and selective methodologies for accessing internal perfluoroolefins with specific structural features. The complementary nature of these two catalyst systems—with SbF₅ offering rapid, stereoselective formation of perfluorohept-2-ene and AlClxFy providing time-dependent access to this compound as the thermodynamic product—offers synthetic flexibility for targeting specific isomers. The detailed protocols, mechanistic insights, and analytical data provided in these Application Notes will enable researchers to implement these transformations reliably in laboratory settings, contributing to ongoing advances in fluoroorganic chemistry and its applications across chemical sciences.
While direct telomerization synthesis data for Perfluorohept-3-ene is unavailable, the search results indicate that Perfluorohept-1-ene is a known compound and is involved in related chemical processes [1] [2]. One study details its catalytic isomerization into a mixture containing this compound [3]. This suggests that isomerization of related perfluoroolefins might be a viable alternative synthesis route.
The table below summarizes the key information on Perfluorohept-1-ene from the search results:
| Property | Description |
|---|---|
| CAS Number | 355-63-5 [1] |
| Molecular Formula | C~7~F~14~ [1] |
| Alternate Names | Perfluoroheptene-1 [1] |
| Application | Reactive terminal F-olefin electrophile; also identified as a Product of Incomplete Destruction (PID) from the thermal oxidative decomposition of Perfluorooctanoic Acid (PFOA) [1] [2]. |
The following diagram outlines a general experimental workflow for the catalytic isomerization of Perfluorohept-1-ene, based on the referenced process [3]. This can serve as a starting point for developing a specific protocol for this compound synthesis.
To obtain the specific information you need, I suggest you:
"telomerization synthesis of perfluoroolefins" or "isomerization of Perfluorohept-1-ene to this compound".
The basic chemical identifier for this compound is provided in the table below. However, the available scientific literature does not contain detailed application notes for its detection via LC-MS/MS [1].
| Property | Value |
|---|---|
| CAS Number | 63703-15-1 [1] |
| Molecular Formula | C₇F₁₄ [1] |
| Synonym | (E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene [1] |
Although specific methods for this compound are not listed, LC-MS/MS is a powerful technique for analyzing PFAS compounds. The following workflow outlines the general process, from sample injection to data analysis.
Diagram 1: A generalized LC-MS/MS workflow for analyte detection.
The general LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection [2].
Based on standard practices for PFAS analysis, here is a potential approach, noting where information is missing for this compound.
| Analytical Step | Recommended Technique for PFAS | Specifics for this compound |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | Information not located in search results |
| LC Separation | Reversed-Phase Chromatography (C18 column) | Information not located in search results |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode | Information not located in search results |
| MS/MS Operation | Selected Reaction Monitoring (SRM) | Precursor Ion ([M-F]-): Not found Product Ions: Not found |
To develop a specific LC-MS/MS method for this compound, you may need to:
Per- and polyfluoroalkyl substances (PFAS) represent a complex class of environmental contaminants that have garnered significant regulatory and scientific attention due to their persistence and potential health concerns. These compounds have been widely used in commercial applications over the past 50 years, leading to their presence in environmental, food, and biological samples. The analysis of PFAS presents considerable challenges due to their overwhelming prevalence, multiplicity of chemical analogues, and closely related molecular structures. Solid-phase extraction (SPE) has emerged as a vital sample preparation technique in the PFAS workflow, serving to concentrate target analytes, remove interfering compounds, and provide a solvent-compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. [1]
The evolution of PFAS analytical methods has necessitated parallel advances in SPE techniques. While early methods such as EPA Method 537 focused on just 14 analytes in drinking water using polystyrene-divinylbenzene (PS-DVB) sorbents, more recent methods like EPA Method 533 have expanded to include 25 analytes with diverse chemical characteristics, requiring more sophisticated weak anion-exchange (WAX) sorbents. This progression highlights the critical importance of sorbent selection in achieving accurate PFAS analysis across different matrices. The unique nature of perfluorohept-3-ene and related compounds demands particular attention to extraction parameters to ensure optimal recovery and method accuracy. [1]
The selection of appropriate SPE sorbent chemistry is fundamental to successful PFAS analysis and must be guided by both the target analytes and sample matrix characteristics. For PFAS applications, two primary sorbent types have demonstrated efficacy: polystyrene-divinylbenzene (PS-DVB) polymers and weak anion-exchange (WAX) materials. PS-DVB sorbents offer hydrophobic selectivity that works well for long-chain PFAS compounds, making them suitable for methods based on EPA 537.1. However, for methods requiring the extraction of more polar short-chain PFAS such as pentafluorobenzoic acid (PFBA) and perfluoropentanoic acid (PFPeA), WAX sorbents are essential as they provide both hydrophobic retention and an anion-exchange mechanism for acidic analytes. [1]
For complex matrices such as oils, sediments, treatment sludges, and biota, the DOD QSM 5.1/5.3 guidelines recommend using WAX SPE sorbent in combination with graphitized carbon black (GCB) material for enhanced sample cleanliness. Traditionally, this required sequential processing through multiple sorbents, but recent advancements have introduced stacked cartridges containing both WAX and GCB sorbents in a single tube, improving precision and accuracy while reducing processing time and material costs. This integrated approach has demonstrated excellent performance, with average analyte recovery of 98.8% and mean recovery of 99.0% across 32 PFAS analytes, well within established method recovery limits. [1]
Table 1: SPE Sorbent Selection Guide for PFAS Applications
| Sample Matrix | Target PFAS | Recommended Sorbent | Key Characteristics |
|---|---|---|---|
| Drinking Water | Original EPA 537.1 compounds (14) | PS-DVB | Hydrophobic selectivity for long-chain PFAS |
| Drinking Water | EPA 533 compounds (25) including short-chain | WAX | Anion-exchange mechanism for polar/acidic PFAS |
| Wastewater | Broad range including GenX | WAX with GCB clean-up | Enhanced cleanliness for complex matrices |
| Biota (fish, benthos) | 32 PFAS compounds | Stacked WAX + GCB | High precision (99.0% mean recovery) |
| Serum, Plasma | Various PFAS | Specialized WAX or mixed-mode | Optimized for biological matrix interferences |
| Soil and Sludge | Long-chain and short-chain | WAX with GCB | Effective for challenging environmental matrices |
Proper sample pretreatment is essential for effective analyte retention and subsequent extraction efficiency. For aqueous samples including drinking water, wastewater, and environmental waters, begin by filtering through a 0.45-μm glass fiber filter to remove particulate matter. Adjust the sample pH to approximately 4-5 using formic acid or ammonium acetate buffer to ensure optimal retention of anionic PFAS compounds. For samples with expected high organic content, consider dilution with reagent water to minimize potential interference. The inclusion of stable isotope-labeled internal standards at this stage is recommended to correct for procedural losses and matrix effects. [1] [2]
For biological matrices such as serum or plasma, dilute with an equal volume of water or suitable buffer prior to SPE. Whole blood requires similar treatment with additional consideration for red blood cell disruption. Urine samples should be diluted with an equal volume of water or buffer. For solid matrices including soil, sediments, and biota, initial extraction with organic solvents (typically methanol or acetonitrile) is necessary, followed by dilution with water to reduce organic content to less than 10% before SPE. Tissue samples require homogenization with polar solvents such as methanol followed by appropriate dilution with water. [3]
The following procedure is optimized for WAX sorbents targeting a broad range of PFAS compounds:
Conditioning: Condition the WAX cartridge (150 mg, 6 mL) with 5 mL of methanol containing 0.1% ammonium hydroxide, followed by 5 mL of methanol, and then 5 mL of reagent water. Do not allow the sorbent to dry during conditioning; maintain approximately 1 mm of solvent above the top frit throughout the process. [3]
Sample Loading: Load the pretreated sample (typically 250-500 mL for drinking water) at a controlled flow rate of 5-10 mL/minute. Faster flow rates may compromise retention efficiency, particularly for shorter-chain PFAS. Use a vacuum manifold or automated SPE system to maintain consistent flow rates across all samples. [3] [2]
Wash Step: Wash the cartridge with 5 mL of reagent water adjusted to pH 4 with formic acid, followed by 5 mL of methanol containing 25 mM ammonium acetate. This critical step removes interfering compounds while retaining PFAS analytes. The wash solvent must be strong enough to remove interferences but weak enough to leave target analytes behind. [1]
Elution: Elute PFAS compounds using 5 mL of methanol containing 0.1% ammonium hydroxide, collecting the entire eluate in a calibrated tube. For optimal recovery, elute using two small aliquots (2.5 mL each) rather than one large aliquot. The smaller elution volume leads to a more concentrated extract, enhancing method sensitivity. [3] [1]
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 500 μL of methanol/water (50:50, v/v) compatible with LC-MS/MS analysis. Filter through a 0.2-μm syringe filter if necessary to remove particulates prior to injection. [2]
Table 2: Analytical Performance Data for PFAS SPE Methods
| Performance Parameter | PS-DVB (EPA 537.1) | WAX (EPA 533) | Automated WAX/GCB |
|---|---|---|---|
| Number of Analytes | 14 | 25 | 40 |
| Typical Recovery Range | 85-115% | 92-108% | 92.0-105.0% |
| Limit of Detection (LOD) | 0.5-10 ng/L | 0.2-5 ng/L | 0.2-100 ng/L |
| Limit of Quantification (LOQ) | 1.5-30 ng/L | 1-15 ng/L | 1-350 ng/L |
| Calibration Linearity (R²) | >0.995 | >0.995 | >0.997 |
| Precision (%RSD) | <15% | <12% | <10% |
Recent comparative studies between manual and automated SPE systems have demonstrated significantly improved recovery with automated setups (p = 7.608E-09), highlighting the value of automation in achieving robust PFAS analysis. The automated method showed recoveries ranging from 92.0-105.0% compared to 67.0-109.0% for manual extraction, illustrating the consistency advantages of automated systems. This is particularly important for monitoring programs requiring high throughput and reproducible results across numerous samples. [2]
This compound represents a specific analytical challenge among PFAS compounds due to its isomerization potential under certain conditions. Research has demonstrated that isomerization of perfluorohept-1-ene using catalysts such as AlClxFy produces a mixture of perfluorohept-2-ene and this compound, with the ratio dependent on reaction time. After 1 hour, the ratio is approximately 65:35 (perfluorohept-2-ene:this compound), but extends to 89.2:5.0 after 90 hours, demonstrating the migration of the double bond along the carbon chain. This isomerization behavior necessitates careful method optimization to ensure accurate identification and quantification of specific perfluoroheptene isomers. [4]
The following Graphviz diagram illustrates the complete solid-phase extraction workflow for PFAS analysis, highlighting critical decision points and procedural steps:
Figure 1: Comprehensive SPE Workflow for PFAS Analysis
The isomerization behavior of perfluoroheptene compounds represents an important chemical process that impacts analytical accuracy. The following diagram illustrates the isomerization pathways and double bond migration catalyzed by Lewis acids:
Figure 2: Isomerization Pathways of Perfluoroheptene Compounds
Low Recovery of Short-Chain PFAS: This common issue typically results from inadequate sorbent selection. Short-chain PFAS such as PFBA and PFPeA require WAX sorbents with anion-exchange capability rather than traditional PS-DVB. Ensure the pH during sample loading is appropriate for analyte ionization (typically pH 4-5 for anionic PFAS). [1]
Matrix Effects in LC-MS/MS: Ion suppression or enhancement can significantly impact method accuracy. Implement effective clean-up steps using GCB in combination with WAX sorbents for complex matrices. Use stable isotope-labeled internal standards for each analyte class to correct for matrix effects. Monitor process blanks meticulously to identify potential contamination sources. [1] [2]
Carryover and Background Contamination: PFAS are ubiquitous in laboratory environments, making contamination control paramount. Use polypropylene or stainless-steel materials instead of Teflon-containing equipment. Include procedural blanks with each batch to monitor background contamination. Implement rigorous solvent blank injections between samples in LC-MS/MS analysis to minimize carryover. [2]
Comprehensive quality control measures should include: laboratory duplicates (minimum 10% of samples) to assess precision; matrix spikes (minimum 5% of samples) to evaluate accuracy; continuing calibration verification standards to ensure instrument performance throughout sequences; and procedural blanks to monitor contamination. For regulatory compliance applications, adhere to all specific quality control requirements outlined in the relevant methods (EPA 533, EPA 537.1, or DOD QSM 5.1/5.3). [1] [2]
Solid-phase extraction remains a fundamental technique for reliable PFAS analysis across diverse matrices. The selection of appropriate sorbent chemistry—whether PS-DVB for traditional methods or WAX for expanded analyte lists—combined with optimized conditioning, washing, and elution steps, enables researchers to achieve the low detection limits required for modern PFAS monitoring. The integration of automated SPE systems has demonstrated significant improvements in recovery precision and accuracy, particularly for challenging matrices. As analytical methods continue to evolve to encompass emerging PFAS compounds including various perfluoroheptene isomers, robust SPE protocols will remain essential for generating accurate, reproducible data to support environmental monitoring and public health protection.
Perfluorohept-3-ene is a perfluorinated alkene with the linear formula C₇F₁₄. It exists as different structural and stereoisomers. The table below summarizes its core identifiers and characteristics.
Table 1: Chemical Profile of this compound
| Property | Description |
|---|---|
| CAS Registry Number | 63703-15-1 (for this compound) [1] |
| Related CAS No. | 355-63-5 (for perfluorohept-1-ene, often contains perfluorohept-2-ene as an impurity) [2] |
| Molecular Formula | C₇F₁₄ [1] [2] |
| Molecular Weight | 350.05 g/mol [2] |
| Synonym | Tetradecafluoro-3-heptene [1] |
| Chemical Structure | Linear perfluoroalkene with a double bond at the 3-position. Exists as cis- and trans- isomers. |
A primary method for synthesizing this compound is the catalytic isomerization of terminal perfluoroalkenes. This process is efficient and stereoselective.
This protocol describes the synthesis of this compound from the more readily available terminal isomer, perfluorohept-1-ene, using a fluorided aluminum catalyst [3].
Workflow: Synthesis via Catalytic Isomerization
Table 2: Time-Dependent Product Distribution in Perfluorohept-1-ene Isomerization [3]
| Reaction Time (Hours) | CF₃CF=CFCF₂C₃F₇ (Perfluorohept-2-ene) | CF₃CF₂CF=CFC₃F₇ (this compound) |
|---|---|---|
| 1 | 65.7% (59.3% trans + 6.4% cis) | 34.3% (32.0% trans + 2.3% cis) |
| 18 | 16.5% (15.1% trans + 1.4% cis) | 83.4% (78.5% trans + 4.9% cis) |
| 66 | 6.1% (5.2% trans + 0.9% cis) | 94.0% (88.8% trans + 5.2% cis) |
| 90 | 5.8% (5.0% trans + 0.8% cis) | 94.2% (89.2% trans + 5.0% cis) |
Proper characterization is essential to confirm the identity and isomeric purity of this compound.
Table 3: Analytical Methods for Characterization and Monitoring
| Method | Application | Key Details / Expected Outcomes |
|---|---|---|
| Gas Chromatography (GC) | Primary tool for monitoring reaction progress and determining isomeric purity. | Can separate and quantify the ratios of perfluorohept-1-ene, perfluorohept-2-ene (cis/trans), and this compound (cis/trans). |
| ¹⁹F NMR Spectroscopy | Definitive confirmation of molecular structure and stereochemistry. | Chemical shifts and coupling constants are distinct for each isomer. The trans-isomer typically shows a characteristic doublet for the CF₃ group coupled to the olefinic fluorine. |
| IR Spectroscopy | Functional group analysis. | Strong C-F stretching vibrations (1100-1300 cm⁻¹) and a characteristic C=C stretching vibration for the internal perfluoroalkene. |
Workflow: Post-Synthesis Analysis and Application
This compound serves as a versatile building block in organofluorine chemistry.
The analysis of per- and polyfluoroalkyl substances (PFAS) represents one of the most challenging analytical tasks in environmental and biological chemistry today. Perfluorohept-3-ene belongs to the emerging class of polyfluorinated compounds that have replaced legacy PFAS such as PFOA and PFOS following regulatory phase-outs. These replacement compounds present unique analytical challenges due to their diverse structures, varying physicochemical properties, and the lack of available analytical standards. The intersection of high-resolution mass spectrometry (HRMS) and PFAS brings together two complex subjects that require specialized approaches for effective characterization [1].
Traditional targeted LC-MS/MS methods, while highly sensitive and quantitative, are fundamentally limited to a predefined set of analytes and cannot detect novel or unexpected PFAS. This limitation is particularly problematic for PFAS analysis because the chemical space of PFAS is enormous, with current databases containing over 6 million entries [1]. Untargeted analysis using HRMS fills this critical gap by enabling the discovery of novel PFAS without prior knowledge of their identity. The versatility of HRMS platforms, particularly quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers, makes them ideally suited for this application due to their high mass accuracy, resolving power, and ability to perform data-dependent acquisition [1].
Proper sample preparation is critical for successful untargeted PFAS analysis. The protocols below are optimized for different sample matrices to ensure comprehensive extraction of PFAS compounds while minimizing matrix effects.
Table 1: Sample Preparation Protocols for Different Matrices
| Matrix Type | Extraction Protocol | Cleanup Procedure | Quality Controls |
|---|---|---|---|
| Water Samples | Solid-phase extraction using weak anion exchange (WAX) or carbon-enriched cartridges; 500 mL sample volume; acidification to pH 3 | Rinse with 4 mL methanol (LC-MS grade); elute with 4 mL 0.1% NH4OH in methanol | Field blanks, procedure blanks, internal standard recovery (³²PFOA, ³²PFOS) |
| Biological Samples | 100 μL serum/plasma + 300 μL cold methanol; vortex 1 min; centrifuge 15 min at 14,000 × g; collect supernatant | Evaporate under nitrogen; reconstitute in 100 μL methanol:water (1:1) | Pooled quality control samples, process blanks, isotopically labeled internal standards |
| Consumer Products | Solid-liquid extraction with 10 mL acetonitrile:methanol (1:1); sonicate 30 min; centrifuge; collect supernatant | Dilute 1:10 with water prior to analysis to match initial mobile phase composition | Matrix spikes, solvent blanks, continuous calibration verification |
For biological samples, the extraction solvent composition is critical. The recommended extraction solvent consists of acetonitrile:methanol:formic acid (74.9, 24.9, 0.2, v/v/v) to efficiently extract polar metabolites and PFAS from the sample matrix [2]. Internal standards should be incorporated during the extraction process to monitor method performance, with isotopically labeled PFAS compounds such as ³²PFOA and ³²PFOS being ideal when available. For novel PFAS without available labeled standards, structurally similar surrogate standards can be used.
The following protocol has been optimized specifically for untargeted PFAS analysis using liquid chromatography coupled to high-resolution mass spectrometry.
Table 2: UPLC-HRMS Instrumental Parameters for Untargeted PFAS Analysis
| Parameter | Settings | Alternative Options | |---------------|--------------|-------------------------| | Chromatography System | Waters ACQUITY UPLC H-Class | Agilent 1290, Thermo Ultimate 3000 | | Column | CSH C18 (100 × 2.1 mm, 1.7 μm) | C18 columns with charged surface hybrid technology | | Mobile Phase A | 10 mM ammonium formate + 0.1% formic acid in water | 2 mM ammonium acetate in water | | Mobile Phase B | 0.1% formic acid in acetonitrile | Methanol with 0.1% ammonium hydroxide | | Gradient Program | 0-2 min: 5% B; 2-15 min: 5-100% B; 15-18 min: 100% B; 18-18.1 min: 100-5% B; 18.1-20 min: 5% B | Gradient optimized for separation efficiency | | Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min depending on column | | Injection Volume | 5 μL | 2-10 μL depending on sensitivity needs | | Mass Spectrometer | QTOF or Orbitrap | FT-ICR for ultra-high resolution | | Ionization Mode | Negative electrospray ionization | Dual ESI with switching | | Mass Range | m/z 100-1000 | m/z 50-1500 for broader coverage | | Resolution | >60,000 FWHM | >120,000 for complex matrices | | Collision Energies | 15, 25, 35, and 45 eV for HCD | Stepped collision energy | | Source Temperature | 325°C | 300-350°C | | Sheath Gas Pressure | 30 arbitrary units | 25-35 units | | Auxiliary Gas Pressure | 5 arbitrary units | 5-10 units | [3] |
The analytical workflow employs a data-dependent acquisition (DDA) approach where full scan MS data is collected at high resolution, followed by automatic selection of precursor ions for MS/MS fragmentation. This approach ensures that both known and unknown PFAS can be detected and structurally characterized in a single analytical run. For samples with known PFAS contamination, inclusion lists can be added to increase the coverage of specific compounds of interest.
Comprehensive quality control measures are essential for reliable untargeted analysis. A system suitability testing (SST) platform should be implemented to verify instrument performance before sample injection [4]. This includes:
For ongoing quality monitoring during sample analysis, include:
PFAS possess several characteristic properties that can be leveraged for their discovery in untargeted HRMS data. The data processing workflow should incorporate the following PFAS-specific strategies:
The confidence in PFAS identification should be assessed using a tiered approach based on the available evidence:
Table 3: Confidence Levels for PFAS Identification in Untargeted Analysis
| Confidence Level | Identification Requirements | Examples of Evidence |
|---|---|---|
| Level 1: Confirmed Structure | Match to authentic standard using two orthogonal properties | Retention time match (±0.1 min); MS/MS spectrum match; accurate mass (±3 ppm) |
| Level 2: Probable Structure | Library MS/MS spectrum match or in silico prediction | High-resolution MS/MS match to database; characteristic fragments; predicted fragmentation |
| Level 3: Tentative Candidate | PFAS characteristics with limited structural information | Presence in homologous series; diagnostic fragments; mass defect filtering |
| Level 4: Unknown PFAS | Evidence of fluorination but no structural assignment | Negative mass defect; presence of fluorinated fragments; no structural details |
For the specific analysis of This compound and related compounds, the following targeted approach within the untargeted workflow is recommended:
The untargeted HRMS approach for PFAS analysis has been successfully applied in various contexts:
Table 4: Troubleshooting Guide for Untargeted PFAS Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low sensitivity for certain PFAS | Ionization inefficiency; matrix suppression; transmission losses | Optimize source parameters; implement LC separation; use alternative ionization |
| Poor chromatographic peaks | Secondary interactions; inappropriate mobile phase; column degradation | Use charged surface hybrid columns; add modifiers; replace column |
| High background interference | Solvent impurities; system contamination; matrix components | Purify solvents; implement thorough cleaning; optimize sample cleanup |
| Insufficient MS/MS data | Low abundance; coelution; inappropriate collision energy | Use inclusion lists; optimize DDA settings; employ ion mobility separation |
| False positives in identification | Inadequate specificity; database errors; matrix interference | Implement tiered identification; manual verification; orthogonal confirmation |
Untargeted high-resolution mass spectrometry provides a powerful approach for the comprehensive analysis of this compound and other PFAS in environmental, biological, and product samples. The method's strength lies in its ability to discover novel compounds without prior knowledge, making it particularly valuable for monitoring emerging PFAS contaminants. By implementing the protocols described in this application note, researchers can establish robust analytical capabilities for PFAS discovery and characterization.
The future of PFAS analysis will likely see increased integration of computational prediction tools with HRMS data, improved database resources for PFAS annotation, and greater implementation of ion mobility separation to enhance compound identification confidence. As regulatory scrutiny of PFAS intensifies, these untargeted methods will play an increasingly important role in comprehensive environmental monitoring and risk assessment.
Here are answers to common challenges researchers face regarding PFAS background contamination.
| Challenge/Issue | Possible Causes | Recommended Solutions & Preventive Measures |
|---|---|---|
| High blanks in LRB | PFAS in SPE sorbent/tubes, manifold, evaporation system, or labware [1]. | Use PFAS-specific, certified SPE products [2] [1]. Run a full procedural LRB to pinpoint the source [1]. |
| False positives | Background contamination exceeding 1/3 of the Lowest Concentration Minimum Reporting Limit (LCMRL) for an analyte [1]. | Verify that background levels for each analyte are below ~0.67 ppt (assuming an LCMRL of 2 ppt) [1]. |
| Poor sensitivity | High background interference and signal noise [2]. | Use PFAS-free solvents, vials, and consumables. Automated systems (e.g., PAL Systems) can reduce human error and introduce fewer contaminants [2]. |
| Inability to detect short-chain PFAS | Short and ultrashort-chain PFAS not retained or separated by traditional Liquid Chromatography (LC) columns [3]. | Use Supercritical Fluid Chromatography (SFC) with MS/MS as a complementary technique for a wider range of PFAS [3]. |
This step-by-step procedure, aligned with EPA Method 533, helps you verify that your sample processing does not introduce significant PFAS background [1].
Define Acceptance Criteria Establish that background levels for each target analyte must be below one-third of its LCMRL. For many labs, this means achieving levels at or below approximately 0.67 parts per trillion (ppt) [1].
System Solvent Blank Check
Solvent and Evaporation Check
Laboratory Reagent Blank (LRB) Extraction
The following diagram illustrates the logical sequence for systematically identifying sources of PFAS background contamination.
This workflow provides a systematic approach to pinpointing contamination, starting from the instrument and moving step-by-step through the entire sample preparation process [1].
For comprehensive analysis, especially of challenging short-chain PFAS, you can explore these advanced techniques:
Fluorinated stationary phases, particularly pentafluorophenyl (PFP) phases, offer unique selectivity that differs from conventional C18 or C8 columns. This makes them excellent for challenging separations, such as those involving structural isomers [1] [2].
The key interactions responsible for this alternative selectivity include [2]:
Due to these multiple interaction mechanisms, a PFP column is often the first and most logical choice for separating isomers of a fluorinated compound like Perfluorohept-3-ene [1] [2].
A systematic approach is key to developing a robust chromatographic method. The following workflow outlines the core steps.
Beyond the workflow, here are the detailed methodologies and decision points for each step.
While PFP is a primary recommendation, other phases can be considered for orthogonal selectivity [3]:
The choice of mobile phase components directly influences the interactions described above.
Here are some frequently encountered issues and their potential solutions.
| Problem Description | Potential Causes & Solutions |
|---|
| Poor Resolution (Rs) | • Cause: Insufficient selectivity (α), low efficiency (N), or poor retention (k). • Solution: Adjust mobile phase pH or organic modifier to improve α. Ensure k is between 2-10. Use a column with smaller particle size or longer length to increase N [7]. | | Peak Tailing | • Cause: Secondary interactions with active sites on the stationary phase (e.g., silanols), or column overload. • Solution: Use a mobile phase buffer to mask silanols. Ensure the sample is dissolved in a solvent weaker than the mobile phase. Reduce injection volume/mass [7]. | | Retention Time Drift | • Cause: Inadequate mobile phase or column temperature equilibration, or buffer precipitation. • Solution: Allow sufficient time for system equilibration. Ensure mobile phase components are miscible and buffers are prepared correctly. Maintain a stable column temperature [3]. | | No Separation | • Cause: The current chromatographic system lacks selectivity for your isomers. • Solution: Switch to a stationary phase with a different mechanism (e.g., from C18 to PFP or PGC). Consider using a stronger solvent in normal-phase mode, or a weaker solvent in reversed-phase mode to increase k [3] [7]. |
The table below summarizes a potential issue based on a general principle of SbF5 chemistry, along with a suggested solution.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of desired isomer; formation of oligomers or decomposed products. | The reaction is too vigorous due to the strong Lewis acidity of SbF5, leading to undesirable side reactions [1]. | Use a modified, milder form of the catalyst: SbF5 intercalated graphite [2]. This solid catalyst is efficient for isomerizing saturated hydrocarbons at or below room temperature, obtaining the most stable isomer selectively. |
For the solution mentioned above, here is a detailed methodology based on the search results.
The following diagram visualizes the troubleshooting logic and experimental workflow for an SbF5-mediated isomerization, incorporating the guidance above.
Troubleshooting Workflow for Isomerization Yield
The synthesis of Perfluorohept-3-ene and control over its stereochemistry is typically achieved by catalyzing the isomerization of Perfluorohept-1-ene [1]. The table below summarizes the catalysts and key factors for controlling the trans/cis ratio.
| Catalyst | Key Control Factor | Typical Outcome / Product Ratio | Notes |
|---|---|---|---|
| AlClₓFᵧ | Reaction Time [2] | Ratio of Perfluorohept-2-ene to this compound shifts over time (see detailed table below). | Used for isomerizing terminal perfluoroolefins to internal ones [2]. |
| SbF₅ | Temperature [2] | Isomerization is generally stereoselective, yielding ~80-85% trans-isomers from terminal olefins [3] [2]. | For perfluorobenzene, lower temps (e.g., -30°C) increase trans isomer yield (trans/cis = 3/1) [2]. |
The table below shows how the isomer distribution changes over time during the isomerization of Perfluorohept-1-ene catalyzed by AlClₓFᵧ, providing a quantitative guide for optimizing reaction conditions [2].
| Time (hours) | CF₃CF=CFCF₂C₃F₇ (Perfluorohept-2-ene) | CF₃CF₂CF=CFC₃F₇ (this compound) | | :--- | :--- | :--- | | | *trans-isomer (%) | *cis-isomer (%) | *trans-isomer (%) | *cis-isomer (%) | | 1 | 59.3 | 6.4 | 32.0 | 2.3 | | 18 | 15.1 | 1.4 | 78.5 | 4.9 | | 66 | 5.2 | 0.9 | 88.8 | 5.2 | | 90 | 5.0 | 0.8 | 89.2 | 5.0 |
This detailed methodology is adapted from the data to guide your experimentation [2].
The diagram below illustrates the catalytic pathways and key factors for isomerizing Perfluorohept-1-ene.
To summarize the critical points for your experimental design:
Here are answers to specific issues you might encounter, based on a review of the current literature.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low defluorination efficiency | Scavenging of hydrated electrons (eaq–) by DO [1] | Sparge solution with inert gas (e.g., N2) before and during irradiation to remove DO [1]. |
| Inconsistent reaction rates | Variable water matrix (e.g., DOM, nitrate) [2] [1] | Characterize background water matrix; use a chemical scavenger (e.g., sulfite in excess) to outcompete natural eaq– scavengers [2]. |
| Poor UV utilization | Depletion of sensitizer or suboptimal pH [2] | Monitor and maintain optimal sulfite concentration and pH (e.g., pH 9-11 for UV/sulfite) for maximum eaq– yield [2]. |
| Incomplete degradation of PFAS | Formation of stable intermediate products [1] | Extend reaction time; consider multi-step treatment (e.g., ARP followed by biological oxidation) or adjust system parameters [1]. |
The UV/Sulfite process is one of the most studied ARPs for degrading PFAS [2] [1]. Below is a summarized methodology.
| Step | Parameter | Details & Considerations |
|---|---|---|
| 1. Solution Prep | Target Contaminant | Prepare stock solution (e.g., 0.021 - 0.124 mM for PFOA/PFOS [1]). |
| Sensitizer | Sodium sulfite (Na2SO3); typical concentration 5-10 mM [2] [1]. | |
| pH Adjustment | Adjust to ~9-11 using phosphate buffer or NaOH; critical for SO32− absorption and eaq– generation [2]. | |
| Dissolved Oxygen (DO) Removal | Sparge with N2 for 20-30 min before and during UV irradiation [1]. | |
| 2. Reactor Setup | UV Source | Low-pressure mercury lamp (emitting at 254 nm) common; ensures overlap with sulfite absorption [2]. |
| Reaction Vessel | Use quartz/reactor transparent to UV-C; magnetic stirrer for continuous mixing. | |
| Temperature Control | Maintain constant temperature (e.g., 25°C) via water jacket or cooling coil [1]. | |
| 3. Execution & Sampling | Irradiation | Turn on UV lamp; start timing. |
| Sample Collection | Collect aliquots at predetermined time intervals (e.g., 0, 5, 15, 30, 60 min). | |
| Sample Quenching | Briefly purge with N2 or add minimal nitrate to residual eaq– immediately after collection [2]. | |
| 4. Analysis | Defluorination Analysis | Measure fluoride ion (F−) release with ion-selective electrode or ion chromatography [1]. |
| Contaminant Degradation | Track parent compound disappearance and intermediate formation via LC-MS/MS [1]. |
The table below summarizes critical parameters to monitor and optimize during your ARP experiments, as identified in recent research.
| Factor | Impact on ARP Efficiency | Optimization Guidance |
|---|---|---|
| Solution pH | Affects speciation of sulfite sensitizer and eaq– lifetime [2]. | Maintain alkaline conditions (pH 9-11); monitor with pH meter. |
| Sensitizer Dose | Directly influences rate of eaq– generation [2] [1]. | Use excess sulfite (e.g., 5-10 mM) to sustain eaq– flux and outcompete scavengers [1]. |
| Dissolved Oxygen (DO) | Potent eaq– scavenger; can shut down reductive process [1]. | Aggressive N2 sparging is essential; consider sealed reactor design. |
| Water Matrix (DOM, Nitrate) | Both DOM and nitrate are potent eaq– scavengers [2] [1]. | Pre-treat water to remove scavengers; may need significantly higher sensitizer doses in complex matrices. |
| UV Photon Flux | Directly determines the initial rate of eaq– production [2]. | Ensure lamp intensity is stable; reactor geometry should maximize light absorption by sensitizer. |
The following diagrams, created with Graphviz, illustrate the core workflow of an ARP experiment and the chemical mechanism of a key defluorination enzyme mentioned in the literature.
Diagram 1: ARP Experimental Workflow for Defluorination This flowchart outlines the key steps in a batch-mode ARP experiment.
Diagram 2: Defluorination Mechanism of Fluoroacetate Dehalogenase This diagram visualizes the mechanism of a native enzyme that cleaves C-F bonds, as revealed through structural studies [3].
Perfluorohept-3-ene belongs to a class of man-made chemicals known as Perfluorinated Compounds (PFCs). The key to understanding their resistance to degradation lies in the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry [1]. This inherent stability makes PFCs highly persistent in the environment and exceptionally resistant to breakdown, including under standard hydrothermal conditions [1].
Q1: Why is hydrothermal degradation of this compound so challenging? The primary challenge is the exceptional strength of the carbon-fluorine (C-F) bonds that form the backbone of the molecule. These bonds are highly stable and require significant energy input to break. Standard hydrothermal treatments effective for breaking C-O or C-H bonds in biomass are often insufficient for cleaving the C-F bonds in PFCs [1].
Q2: Are there any known methods to degrade perfluorinated compounds? While direct hydrothermal methods for this compound are not documented in the search results, research into PFC degradation often explores advanced oxidation processes, other specialized chemical treatments, or extremely severe hydrothermal conditions that go beyond typical biomass processing. The field is actively researching effective and efficient methods [1].
Given the lack of direct protocols, the following table outlines potential research avenues and critical parameters to consider based on general principles of hydrothermal treatment and PFC stability.
| Potential Challenge | Suggested Investigation Pathway | Key Parameters & Considerations |
|---|---|---|
| Low Degradation Yield | Explore combination treatments; investigate the effect of strong catalysts or co-solvents under hydrothermal conditions. | Temperature, pressure, catalyst type/concentration, reaction time, solvent system [2]. |
| Unidentified Products | Employ advanced analytical techniques for product identification and pathway elucidation. | LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance), IC (Ion Chromatography) for fluoride ions [3]. |
| Process Optimization | Systematically vary reaction conditions to model kinetics and identify optimal degradation windows. | Statistical Design of Experiments (DoE), kinetic modeling, analysis of activation energy [4]. |
For researchers aiming to develop a degradation protocol from first principles, the following workflow provides a structured approach.
Phase 1: Foundational Research
Phase 2: Experimental Design
Phase 3: Execution & Analysis
Phase 4: Iteration and Reporting
Q1: How can I improve the detection of short-chain and ultrashort-chain PFAS that are missed by conventional LC-MS/MS? Traditional Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) often fails to separate and detect short-chain (less than 4 carbons) and ultrashort-chain PFAS, as these highly polar compounds do not interact sufficiently with the standard chromatographic column material [1].
Q2: What is a proven method to destroy PFAS on spent sorbents without causing secondary pollution? Disposing of PFAS-laden spent sorbents, like Anion Exchange Resins (AERs), is a major challenge. Incineration risks incomplete destruction and emitting toxic byproducts, while landfilling can lead to re-release into the environment [2].
Q3: How can I minimize PFAS contamination and loss during sample filtration? Sample preparation materials can be a significant source of PFAS contamination or can adsorb analytes, leading to low recovery rates [3].
This workflow integrates traditional and novel techniques to achieve comprehensive PFAS profiling, from targeted quantification to novel compound discovery.
Detailed Protocol: Non-Targeted Analysis (NTA) with HRMS [5]
This protocol outlines a method for destroying PFAS concentrated on spent sorbents, addressing a critical waste disposal challenge.
Detailed Protocol: Destruction of PFAS on Spent Resins [2]
This method, developed by Clarkson University, offers a viable pathway for eliminating PFAS from spent resins without generating secondary pollution.
The table below summarizes major PFAS classes and the specific hurdles encountered during their analysis.
| PFAS Category | Examples | Key Analytical Challenges & Notes |
|---|---|---|
| Perfluoroalkyl Carboxylic Acids (PFCAs) | PFOA, PFBA, PFHxA | Legacy compounds; standard LC-MS/MS applicable, but short-chain (e.g., PFBA) are poorly retained [1] [6]. |
| Perfluoroalkyl Sulphonic Acids (PFSAs) | PFOS, PFBS, PFHxS | Legacy compounds; similar challenges as PFCAs with short-chain variants [6]. |
| Perfluoroether Acids | GenX (HFPO-DA), ADONA | Emerging replacements; may require method adjustment for separation and detection [6]. |
| Ultrashort-chain PFAS | TFA (Trifluoroacetic acid), PFPrA | Not effectively detected by standard LC-MS/MS; require alternative techniques like SFC-MS/MS or IC-HRMS [1]. |
The product of a reaction can be determined by either the rate of product formation (kinetic control) or the stability of the products (thermodynamic control) [1]. This is crucial for isomer distribution.
The following workflow outlines a strategic approach to diagnose and influence the control mechanism in your experiments:
This section addresses common experimental issues and provides targeted solutions.
Q1: Why does my product ratio change when I run the reaction for a longer time?
Q2: How can I favor the kinetic isomer in my synthesis?
Q3: I need the thermodynamic product, but my yield is low. What can I optimize?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Inconsistent isomer ratios between experiments | Reaction sensitivity to slight temperature fluctuations; insufficient mixing leading to local hot spots. | Use a precision temperature control system (e.g., automated reactor [4]); ensure efficient and consistent stirring. |
| Failure to observe a shift from kinetic to thermodynamic product at high temperature. | The energy barrier for the reverse reaction is too high; reaction time at elevated temperature is too short. | Confirm reaction reversibility (e.g., via a separate retro-reaction test); significantly extend reaction time [5]. |
| Unwanted isomerization of the product during work-up or purification. | Residual acid or base catalyzing equilibration post-reaction. | Neutralize reaction mixture immediately upon completion; use mild, neutral purification conditions (e.g., neutral alumina, avoid acidic silica gel). |
Here are methodologies for key experiments cited in the field, demonstrating the control principles.
This classic experiment demonstrates the reversibility of the Diels-Alder reaction and the control of endo/exo isomers.
This protocol shows how temperature controls 1,2- versus 1,4-addition regioselectivity.
The following diagram summarizes the energy landscape that dictates the product outcomes in these competing reactions:
To effectively direct your experiments toward the desired isomeric outcome, consider these overarching strategies:
The table below summarizes the available information for Perfluorohept-3-ene from the search results.
| Property | Details |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 63703-15-1 [1] |
| Other CAS Numbers | 71039-88-8, 100646-05-7 [1] |
| Molecular Formula | C~7~F~14~ [1] |
| Synonym | (E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene [1] |
| Related Compound | Perfluorohept-1-ene (CAS 355-63-5) [2] |
A key finding from the research literature is that perfluoroheptenes can undergo isomerization—a migration of the double bond—when in contact with certain catalysts [3].
Table: Isomerization of Perfluorohept-1-ene over AlCl~x~F~y~ Catalyst (Product Distribution) [3]
| Time (Hours) | CF~3~CF=CFCF~2~C~3~F~7 (trans) | CF~3~CF=CFCF~2~C~3~F~7 (cis) | CF~3~CF~2~CF=CFC~3~F~7 (trans) | CF~3~CF~2~CF=CFC~3~F~7 (cis) |
|---|---|---|---|---|
| 1 | 59.3% | 6.4% | 32.0% | 2.3% |
| 18 | 15.1% | 1.4% | 78.5% | 4.9% |
| 66 | 5.2% | 0.9% | 88.8% | 5.2% |
| 90 | 5.0% | 0.8% | 89.2% | 5.0% |
This diagram illustrates the potential isomerization pathway described in the research:
What is the primary safety information available? The search results indicate that Perfluorohept-1-ene is classified as a reactive terminal F-olefin electrophile [2]. This suggests it can participate in chemical reactions, but specific toxicity, health hazards, and safe handling procedures (beyond general chemical safety) were not detailed in the search results.
What materials should be avoided when handling this compound? Based on its chemical behavior, you should avoid contact with strong Lewis acid catalysts like Antimony pentafluoride (SbF~5~) and fluorinated aluminum chlorides (AlCl~x~F~y~), as they can cause isomerization and alter the chemical's composition [3].
The table below summarizes the key identifying information for the three perfluoroolefins. Please note that "Perfluorohexene" and "Perfluorooctene" can have different isomers; the data here is for specific, commonly referenced ones.
| Property | Perfluorohept-3-ene | Perfluorohexene-1 | Perfluorooctene-2 |
|---|---|---|---|
| CAS Number | 63703-15-1 [1] | 755-25-9 [2] | 65500-50-7 [3] |
| Molecular Formula | C₇F₁₄ [1] | C₆F₁₂ [2] | C₈F₁₆ [3] |
| Molecular Weight | Information missing | 300.05 g/mol [2] | 400.06 g/mol [3] |
| Isomer Type | Internal alkene | Terminal alkene (1-ene) [2] | Internal alkene (2-ene) [3] |
| Other Notes | Synonym: (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene [1] | Boiling point: ~57°C [2] | Information missing |
While direct performance comparisons are limited, one study provides an example of how these types of compounds are used in experimental settings.
A 1991 mass spectrometric study used Perfluorohexene-2 (a structural analog of the compounds listed) in vacuum pyrolysis experiments [4]. The experimental workflow can be summarized as follows:
Key Findings from the Study [4]:
To support the comparison, here are key experimental findings and methodologies used in PFAS research.
1. Water Treatment Efficiency A 2021 lab-scale study evaluated the removal efficiency of various PFAS using different advanced water treatment processes. The results, summarized in the table below, show that physical separation methods are more effective than chemical oxidation for these persistent compounds [1].
| Treatment Process | Experimental Conditions | Removal Efficiency for Legacy PFAS (PFOA, PFOS) | Removal Efficiency for Emerging PFAS (PFHxA, PFHxS) |
|---|---|---|---|
| Ozonation | Ozone dose: 1 mg/L; Reaction time: 3 min; pH 3, 7, 11; Temp: 5°C, 25°C [1] | Hardly removed (stable chemical structure) [1] | Hardly removed (stable chemical structure) [1] |
| Granular Activated Carbon (GAC) Adsorption | Empty Bed Contact Time: 100 s; pH 3, 7, 11; Temp: 5°C, 25°C [1] | Effectively removed [1] | Effectively removed [1] |
| Reverse Osmosis (RO) Membrane | Pressure: 8 bar; Two different RO membranes [1] | Effectively removed; rejection increased with molecular weight [1] | Effectively removed; rejection increased with molecular weight [1] |
2. Protein Binding Affinity The binding affinity of PFAS to blood proteins is a critical factor in their toxicokinetics. A 2024 study used C18 solid-phase microextraction (SPME) fibers to measure distribution coefficients to human serum albumin (HSA) and globulins [2].
The extreme stability of PFAS arises from the strong Carbon-Fluorine (C-F) bond, making destruction difficult. The following diagram illustrates the general environmental pathway and the challenges in degrading these compounds.
The diagram shows that precursors transform into terminal legacy PFAS, which persist in the environment. The strong C-F bond is the root cause of the degradation challenge, hampering all remediation efforts.
Despite an extensive search, no specific toxicity or experimental data for This compound was found. The compound is commercially available for research, but no published studies on its health effects were identified [1]. This lack of data is a common challenge for many of the thousands of PFAS in commerce [2] [3].
The table below summarizes the status of available information for different types of PFAS, which explains the context for this data gap.
| PFAS Category | Example Compounds | Data Availability |
|---|---|---|
| Legacy PFAS | PFOA, PFOS | Extensive human epidemiological & animal toxicology data [2] [3]. |
| Emerging/Replacement PFAS | GenX (HFPO-DA), ADONA | Limited, but growing, toxicity data [2] [4]. |
| Understudied PFAS (incl. This compound) | Perfluorohept-1-ene, this compound | Primarily commercial/industrial chemicals; little to no public toxicity data [2] [1]. |
Although data is missing for this compound, the well-documented toxicity of the PFAS class and shared properties can inform potential concerns. Key health effects and mechanisms are listed below.
| Health Effect | Key Legacy PFAS (PFOA/PFOS) | Potential Mechanisms (from in vitro/vivo studies) |
|---|---|---|
| Liver Toxicity | Fatty liver disease, liver cancer, elevated liver enzymes [2] [3] [5]. | Altered lipid metabolism, oxidative stress, inflammation [6] [5]. |
| Metabolic & Endocrine Effects | Insulin dysregulation, reduced glucose uptake, thyroid hormone disruption, increased cholesterol [2] [6] [3]. | Uncoupling of insulin signaling (e.g., impaired Akt/GSK3 phosphorylation), interference with hormone receptors [6]. |
| Immune System Effects | Reduced vaccine response, increased infection risk, immunosuppression [2] [3]. | Modulation of immune cell function and antibody production. |
| Reproductive & Developmental Toxicity | Reduced fertility, low birth weight, developmental delays [2] [3]. | Interference with hormonal signaling and fetal development. |
| Carcinogenicity | Testicular, kidney cancer [2] [3]. | Epigenetic changes, oxidative stress, and chronic cell proliferation. |
The following are standard methodologies used to generate the data on legacy and emerging PFAS, which can be applied to test novel compounds like this compound.
1. In Vitro Hepatocyte Model for Metabolic Disruption This protocol is based on a study investigating PFOA's effect on insulin signaling in HepG2 cells [6].
2. In Vitro Liver Spheroid Model for Steatotic Liver Disease This approach integrates clinical relevance with mechanistic insight, as used in a study on PFHpA [5].
The diagram below illustrates the molecular mechanism by which PFOA disrupts insulin signaling in hepatocytes, a key pathway for metabolic toxicity [6].
Given the absence of specific data, here is a strategic approach for your investigation into this compound:
Reductive and oxidative degradation are two fundamental processes for breaking down contaminants or drug molecules. The core difference lies in the primary reactive species and the chemical pathways they initiate.
The table below summarizes their fundamental characteristics:
| Feature | Reductive Degradation | Oxidative Degradation |
|---|---|---|
| Primary Mechanism | Gain of electrons (e.g., dechlorination, hydrogenation) [1]. | Loss of electrons (e.g., attack by free radicals) [2]. |
| Key Reactive Species | Atomic hydrogen (H•) [1], superoxide radical (O₂•⁻) [3], hydrated electrons. | Hydroxyl radicals (•OH) [1] [2], sulfate radicals (SO₄•⁻) [3], peroxy radicals [2]. |
| Ideal For | Compounds with high oxidation states, e.g., halogenated organics (chlorinated benzenes, antibiotics) [1] [3]. | A wide range of organic compounds, including persistent pollutants and pharmaceutical molecules [2] [4]. |
| Common Catalysts/Activators | Zero-valent metals (nZVI), palladium (Pd) catalysts [1], carbon-supported cobalt ferrite (CoFe₂O₄) [3]. | Hydrogen peroxide (H₂O₂), sulfite (S(IV)), metal oxides, UV light, heat [1] [2] [3]. |
| Typical By-products | Less chlorinated, often less toxic intermediates [1]. | Carbonyl groups, carboxylic acids, aldehydes, and eventually CO₂ and H₂O (mineralization) [2]. |
The following workflows and methods are commonly used in forced degradation studies, particularly in pharmaceutical development and environmental remediation research.
The diagram below outlines a standard protocol for conducting forced degradation studies to compare different methods [4].
Based on regulatory and scientific guidelines, here are detailed steps for key experiments [4]:
The table below summarizes quantitative data from studies that directly employed or compared reductive and oxidative pathways.
| Study Focus / Compound | Method & Conditions | Key Performance Metric & Result | Identified Degradants |
|---|---|---|---|
| 1,2,4-Trichlorobenzene (1,2,4-TCB) [1] | Reductive-Oxidative Coupling: Pd-nZVI/BC (reduction for 12h) followed by H₂O₂ addition (oxidation for 3.5h). | Complete contaminant removal. Dechlorination efficiency 1.51x higher than AOPs alone. Minimal toxic by-products. | Reduction: Benzene (via dechlorination). Oxidation: Ring-opening products. |
| Chloramphenicol (CAP) [3] | Reductive-Oxidative Process: CoFe₂O₄ catalysts activating sulfite. | Rapid reductive dechlorination followed by oxidative degradation. | Dechlorinated intermediates, then products from ring-opening and mineralization. |
| Pharmaceuticals (General) [4] | Oxidative Stress: 3% H₂O₂ at 25-60°C. | Used to generate ~5-20% degradation for analytical method development. | Formaldehyde, acetic acid, formic acid, N-oxide derivatives [2] [4]. |
For complex molecules like chlorinated organics, a sequential process is highly effective. The diagram below illustrates this mechanism based on the degradation of 1,2,4-Trichlorobenzene and Chloramphenicol [1] [3].
Choosing between reductive and oxidative methods depends on the target compound's structure and the treatment goals.
The following table summarizes how PFAS properties change with the number of perfluorinated carbon atoms, based on analyses of perfluoroalkyl carboxylates (PFCA) and sulfonates (PFSA) [1] [2].
| Chain Length Category | Example Substances | Toxicity & Health Concerns | Environmental Mobility | Bioaccumulation Potential |
|---|
| Short-Chain (PFCA: ≤ C7; PFSA: ≤ C5) | PFBA (C4), PFPeA (C5), PFBS (C4) | Generally lower toxicity than long-chain, but of concern [2]. PFHpA (C7) has guidance value of 0.3 µg/L, comparable to PFOS [2]. | High mobility in groundwater and soil [2]. | Lower than long-chain PFAS [2]. | | Long-Chain (PFCA: ≥ C8; PFSA: ≥ C6) | PFOA (C8), PFNA (C9), PFOS (C8) | Stronger evidence for toxicity; linked to kidney/testicular cancer, liver toxicity, immune suppression, and other health issues [1] [3]. | Less mobile in the environment [2]. | Higher potential for bioaccumulation [1]. |
Statistical modeling and QSAR studies confirm that longer-chain PFAS are generally more toxic due to increased number of persistent carbon-fluorine bonds and lower water solubility, leading to longer half-lives in organisms [1].
The efficiency of common water treatment technologies is highly dependent on PFAS chain length, as shown in the table below summarizing data from column tests using activated carbon and anion exchangers [2].
| PFAS Substance | Chain Length | Activated Carbon (Bed Volumes to Breakthrough) | Anion Exchanger (Bed Volumes to Breakthrough) | | :--- | :--- | :--- | :--- | | PFBA | C4 (short) | ~6,000 BV | ~5,000 BV | | PFPeA | C5 (short) | ~11,000 BV | ~10,000 BV | | PFHxA | C6 | Longer run times | ~18,000 BV | | PFOA | C8 (long) | Longer run times | Not specified in data |
The data shows that shorter-chain PFAS break through water treatment filters much faster than longer-chain compounds. Their higher water solubility and lower sorption affinity make them more difficult to remove with conventional adsorption technologies [2].
The U.S. Environmental Protection Agency (EPA) has developed validated methods for PFAS analysis in various environmental samples [4].
These are targeted analyses, meaning they quantify a specific list of known PFAS compounds. For discovering unknown PFAS, non-targeted analysis (NTA) using high-resolution mass spectrometry (HRMS) is employed [4].
The following diagram illustrates the logical relationships between PFAS carbon chain length and its key properties and treatment outcomes.
Chain length drives key PFAS properties and impacts
When evaluating PFAS, please note:
Both SbF₅ and AlCl₃ are strong Lewis acids that can catalyze isomerization reactions by facilitating the formation of carbocation intermediates. However, they are often used in different contexts and possess distinct properties.
| Feature | SbF₅ (Antimony Pentafluoride) | AlCl₃ (Aluminum Chloride) |
|---|---|---|
| Primary Role | Superacid component; potent Lewis acid [1] | Conventional Lewis acid catalyst [2] |
| Typical Form | Often used in a superacid mixture (e.g., Magic Acid, FSO₃H·SbF₅) [1] | Used directly as a homogeneous or heterogeneous catalyst [2] |
| Key Characteristic | Extremely high acidity (Hammett acidity function < -23 for Magic Acid) [1] | Can promote oligomerization as a side reaction [2] |
| Example Application | Isomerization of perfluoro(alkylcyclopropanes) to internal fluoroolefins [3] | Isomerization of terminal alkenes (e.g., 1-hexene) to internal alkenes [2] |
The following tables summarize experimental findings for each catalyst from the search results. Note that these data points are from different studies and do not constitute a direct comparison.
1. Isomerization Catalyzed by SbF₅ The high strength of SbF₅-based systems allows them to activate very stable bonds and facilitate challenging isomerizations [1] [3].
| Substrate | Reaction Conditions | Catalytic System | Key Outcomes | Source |
|---|---|---|---|---|
| Perfluoro(alkylcyclopropanes) | Heating in the presence of SbF₅ | SbF₅ alone | Isomerized to internal fluoroolefins [3] | |
| Paraffin (candle wax) | Room temperature, dissolved in solution | Magic Acid (FSO₃H·SbF₅, 1:1 molar ratio) | Rapid dissolution and isomerization to form a stable tert-butyl cation [1] | |
| Cellulose | Not fully specified | HF–SbF₅ superacid | Selective depolymerization to glucose [4] |
2. Isomerization Catalyzed by Aluminum-Based Lewis Acids AlCl₃ is a classic Lewis acid catalyst for isomerization, though it can be non-selective [2]. Its efficiency can be enhanced by supporting it on a solid carrier.
| Substrate | Reaction Conditions | Catalytic System | Key Outcomes | Source |
|---|---|---|---|---|
| α-Undecene (terminal alkene) | Homogeneous reaction | AlCl₃ | Led to significant oligomerization of the alkene [2] | |
| 1-Hexene | Heterogeneous reaction | Sulfated mesoporous Ta oxide (C12H2SO4 Meso Ta) | 95.89% conversion with high selectivity to trans/cis-2-hexene isomers [2] |
The following diagram illustrates the general carbocation mechanism for the double bond isomerization of a terminal alkene, which is common to acid catalysis. The strength and nature of the Lewis acid (SbF₅ vs. AlCl₃) influence the efficiency and selectivity of this process.
The table below summarizes the core differences in properties and bioaccumulation behavior based on carbon chain length.
| Feature | Short-Chain PFAS | Long-Chain PFAS |
|---|---|---|
| Carbon Chain Definition | PFCAs: <7 fluorinated carbons; PFSAs: <6 fluorinated carbons [1] | PFCAs: ≥7 fluorinated carbons; PFSAs: ≥6 fluorinated carbons [1] |
| Representative Compounds | PFBA (C4), PFBS (C4), PFHxA (C5), GenX [1] [2] | PFOA (C7), PFOS (C8), PFNA (C8), PFDA (C9) [3] [1] |
| Environmental Mobility | High; more water-soluble and mobile in aquatic ecosystems [2] | Lower; less water-soluble [3] |
| Environmental Persistence | High; resistant to degradation [2] | High; resistant to degradation ("forever chemicals") [3] [2] |
| Primary Bioaccumulation Mechanism | Protein binding (less affinity) [4] [5] | Protein binding (high affinity) [4] [3] |
| Key Target Protein | Serum Albumin (lower affinity) [4] | Serum Albumin (high affinity) [4] |
| Observed Half-Life in Humans | Shorter (e.g., PFBA: ~0.12 years) [6] | Longer (e.g., PFHxS: ~2.86 years; L-PFOS: ~2.91 years) [6] |
| Trophic Magnification Potential | Lower or inconsistent transfer through food web [7] | Higher; clear increase in concentration with trophic level [3] [7] |
Supporting data for the comparisons above come from controlled studies and environmental sampling.
For researchers seeking to replicate or design similar studies, here are outlines of the core methodologies cited.
Tm) indicates binding.Tm is used to determine binding affinity. These empirical data are then used to train and validate machine learning models using chemical descriptors to predict binding for untested PFAS.The following diagrams, created with Graphviz, illustrate the core concepts and methodologies.
The table below summarizes the core characteristics of EPA Methods 533 and 537.1 based on the information obtained [1] [2] [3].
| Feature | EPA Method 533 | EPA Method 537.1 |
|---|---|---|
| Primary Scope | Complement to 537.1; focuses on short-chain PFAS [3] | Analysis of selected per- and polyfluorinated alkyl substances [2] |
| Total Target PFAS | 25 compounds [4] | 18 compounds [4] |
| Key Unique Analytes | Includes shorter-chain PFAS like PFBA, PFPeA, and HFPO-DA (GenX) [1] [4] | Includes 4 compounds not in Method 533 (e.g., 11Cl-PF3OUdS, 9Cl-PF3ONS) [1] |
| Combined Coverage | 29 unique PFAS when used together with Method 537.1 [2] [4] | 29 unique PFAS when used together with Method 533 [2] [4] |
| Extraction Sorbent | Polystyrene divinylbenzene with a positively charged diamino ligand [3] | Styrene-divinylbenzene (SDVB) resin [3] |
| Elution Solvents | Methanol and 2% ammonium hydroxide [3] | Methanol only [3] |
| Reconstitution Solvent | 20% water in methanol [3] | 96:4 methanol:water mixture [3] |
| Approved for UCMR 5 & NPDWR | Yes [2] | Yes [2] |
Both methods are designed for analyzing PFAS in drinking water using Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) [2] [3] [5]. The key differences lie in the sample preparation and extraction techniques.
The core sample preparation workflow differs primarily in the solid-phase extraction (SPE) materials and solvents used. The following diagram illustrates the general workflow, highlighting the key divergences between the two methods.
Both methods ultimately analyze the extracted samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [3] [5] [4]. This technique provides the high sensitivity and selectivity required to detect PFAS at very low concentrations (parts-per-trillion levels).
An interlaboratory study evaluated the performance of both methods for potable and pristine nonpotable water matrices [6].